![molecular formula C7H9ClN2OSe B12599149 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one CAS No. 883992-47-0](/img/structure/B12599149.png)
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is a synthetic organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one typically involves the reaction of 2-(dimethylamino)ethanethiol with selenium dioxide to form the selenazole ring. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 2-position. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol or selenide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols or selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one involves its interaction with biological molecules, particularly proteins and enzymes. The selenium atom can form covalent bonds with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: Another compound containing a chloro group and dimethylamino substituents, but with a different heterocyclic core.
2-(dimethylamino)ethan-1-ol: A simpler compound with a similar dimethylamino group but lacking the selenazole ring.
Uniqueness
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. The selenium atom in the ring enhances the compound’s reactivity and potential biological activities compared to similar compounds without selenium.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
883992-47-0 |
|---|---|
Formule moléculaire |
C7H9ClN2OSe |
Poids moléculaire |
251.58 g/mol |
Nom IUPAC |
2-chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethanone |
InChI |
InChI=1S/C7H9ClN2OSe/c1-10(2)7-9-4-6(12-7)5(11)3-8/h4H,3H2,1-2H3 |
Clé InChI |
PVDMSTVOWCHCPN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C([Se]1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
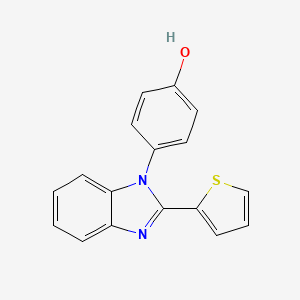
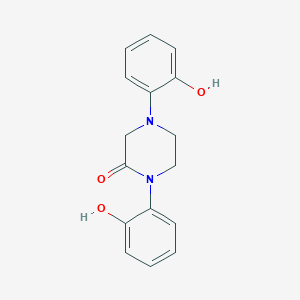

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)

![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
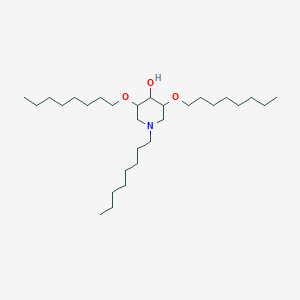
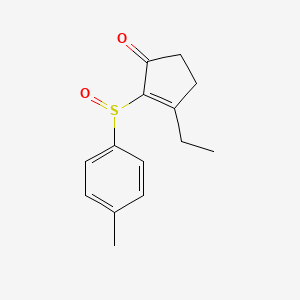

![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
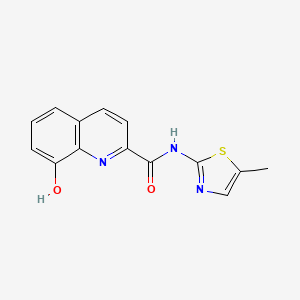
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
